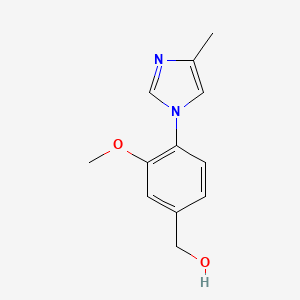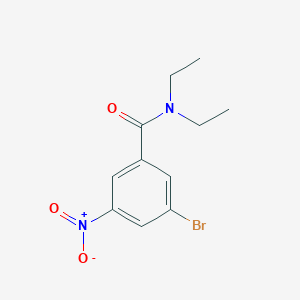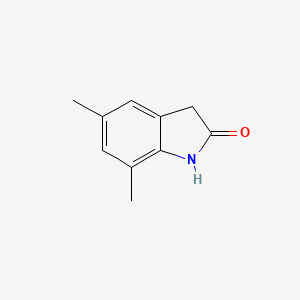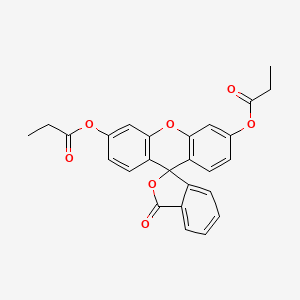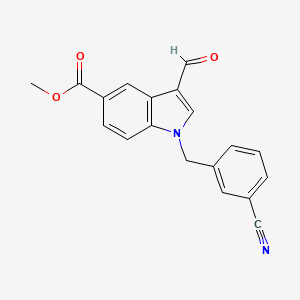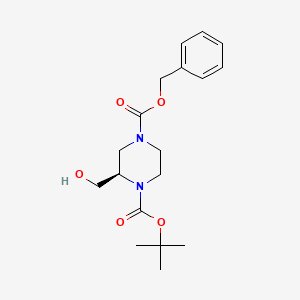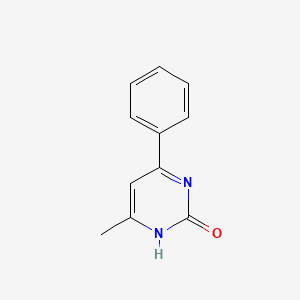
6-Methyl-4-phenyl-1H-pyrimidin-2-one
Descripción general
Descripción
“6-Methyl-4-phenyl-1H-pyrimidin-2-one” is a chemical compound characterized by a pyrimidine ring . Pyrimidines are a class of chemical compounds that have been proven to have various biological activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “6-Methyl-4-phenyl-1H-pyrimidin-2-one”, involves various organic reactions . For instance, one study reported the synthesis of a series of novel triazole-pyrimidine-based compounds .Molecular Structure Analysis
The molecular structure of “6-Methyl-4-phenyl-1H-pyrimidin-2-one” can be analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis . Tools like MolView can be used to convert the molecule into a 3D model for better visualization .Chemical Reactions Analysis
The chemical reactions involving “6-Methyl-4-phenyl-1H-pyrimidin-2-one” can be complex. For example, one study reported reactions with ethyl 3-cinnamoyl-5-methyl-1-phenyl-1H-pyrazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Methyl-4-phenyl-1H-pyrimidin-2-one” include its molecular weight, density, melting point, boiling point, flash point, water solubility, vapor pressure, and refractive index . It is also reported to be an odorless white crystalline powder that is poorly soluble in EtOH and insoluble in Et2O and H2O .Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Pyrimidines, including derivatives of 6-Methyl-4-phenyl-1H-pyrimidin-2-one, have been synthesized and tested for their biological activity against bacteria and fungi, showing moderate activity at certain concentrations (J.V.Guna & D.M.Purohit, 2012).
Nonlinear Optical Properties
- Pyrimidine derivatives exhibit promising applications in nonlinear optics (NLO) fields, with studies showing that these compounds have considerable NLO character, making them suitable for optoelectronic applications (A. Hussain et al., 2020).
Dimerization and Supramolecular Chemistry
- The dimerization of ureidopyrimidones, including derivatives of 6-Methyl-4-phenyl-1H-pyrimidin-2-one, via hydrogen bonding, is significant for developing supramolecular structures. This dimerization exhibits high constants, indicating strong interactions (F. H. Beijer et al., 1998).
Anticancer Properties
- Research on pyrimidine derivatives has shown potent anticancer activity against various human cancer cell lines, suggesting their potential as anticancer agents (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Aldose Reductase Inhibition and Antioxidant Activity
- Pyrimidine derivatives have been identified as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. Additionally, they exhibit significant antioxidant properties (C. La Motta et al., 2007).
Synthesis and Characterization for Drug Discovery
- The synthesis and characterization of pyrimidine-based compounds have been explored for their potential in drug discovery, particularly in the context of AIDS chemotherapy (O. Ajani et al., 2019).
Gene Expression Inhibition
- Some pyrimidine derivatives have shown potential in inhibiting NF-kappaB and AP-1 gene expression, which can be beneficial in treating various diseases, including cancer and inflammatory conditions (M. Palanki et al., 2000).
Corrosion Inhibition
- Pyrimidine derivatives have been studied for their effectiveness as corrosion inhibitors, particularly for iron in hydrochloric acid environments (Khaled Abdelazim et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-methyl-4-phenyl-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8-7-10(13-11(14)12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXPGAJYYBYTDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50283508 | |
| Record name | NSC31899 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-phenyl-1H-pyrimidin-2-one | |
CAS RN |
6320-47-4 | |
| Record name | NSC31899 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC31899 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1604487.png)
